(3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) 2-methylbut-2-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Angeloylgomisin O can be synthesized through various chemical reactions involving the precursor compounds found in Schisandra rubriflora . The synthesis typically involves esterification reactions where the angeloyl group is introduced to the gomisin structure .
Industrial Production Methods: Industrial production of Angeloylgomisin O involves the extraction of the compound from Schisandra rubriflora using solvents such as ethanol or methanol . The extract is then purified using chromatographic techniques to isolate Angeloylgomisin O .
Chemical Reactions Analysis
Types of Reactions: Angeloylgomisin O undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lignan structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Angeloylgomisin O .
Scientific Research Applications
Angeloylgomisin O has a wide range of scientific research applications:
Mechanism of Action
Angeloylgomisin O exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: It inhibits enzymes such as cyclooxygenase and lipoxygenase, reducing the production of inflammatory mediators.
Antiviral Action: The compound blocks the spike protein-mediated membrane fusion of SARS-CoV-2, preventing viral entry into host cells.
Anticancer Potential: It induces apoptosis, arrests the cell cycle, and disrupts signaling pathways such as MAPK, PI3K/Akt, and NF-κB.
Comparison with Similar Compounds
Angeloylgomisin O is unique among lignans due to its specific molecular structure and biological activities. Similar compounds include:
Schisandrin B: Another lignan from Schisandra species with antiviral properties.
Gomisin N: Known for its anti-inflammatory and anticancer activities.
Schisantherin A and B: Exhibits anti-inflammatory and antioxidant properties.
Angeloylgomisin O stands out due to its potent anti-inflammatory and antiviral activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) 2-methylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-20-25(35-13-34-20)26(32-7)21(17)22-18(23)12-19(30-5)24(31-6)27(22)33-8/h9,11-12,15-16,23H,10,13H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKFSXFJGNZAER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(CC2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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